molecular formula C16H12ClN3O3S B2562971 Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851979-24-3

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2562971
CAS No.: 851979-24-3
M. Wt: 361.8
InChI Key: FGSJGZCTIJMVNJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 4-chlorobenzo[d]thiazole moiety via a hydrazinecarbonyl bridge. The benzothiazole ring system is known for its pharmacological relevance, including antimicrobial, anticancer, and antioxidant activities . The 4-chloro substitution on the benzothiazole likely enhances electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

methyl 4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSJGZCTIJMVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 4-chlorobenzo[d]thiazole-2-yl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Variations

  • Benzothiazole-Triazole Derivatives: Compounds like 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () share a benzothiazole-hydrazine backbone but incorporate a thiosemicarbazide group instead of a benzoate ester.
  • Benzothiazolyltriazole Derivatives : Synthesized via coupling with diazonium salts and hydrazine hydrate, these compounds (e.g., compound 17 in ) exhibit potent antioxidant activity (DPPH assay: IC₅₀ < ascorbic acid), suggesting that the 4-chloro substitution in the target compound may similarly enhance radical scavenging .

Quinoline-Based Benzoate Esters

Compounds such as Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3, ) share the benzoate ester motif but replace benzothiazole with a quinoline-piperazine system. Key differences include:

  • Electronic Effects: Quinoline’s aromatic nitrogen enhances π-stacking interactions, whereas benzothiazole’s sulfur atom may improve hydrophobic binding.
  • Synthetic Yields : C1–C7 derivatives () were synthesized in high purity (confirmed by HRMS and ¹H NMR) but required crystallization in ethyl acetate, unlike hydrazine-based compounds, which often precipitate in aqueous conditions .

Urea-Linked Hydrazine Derivatives

Urea derivatives in and (e.g., 1f, 11a–11o) feature hydrazinyl-oxoethyl piperazinyl groups linked to arylurea moieties. Comparatively:

  • Solubility : The urea group increases polarity, likely improving aqueous solubility over the benzoate ester’s lipophilic nature.

Substituent Impact on Physicochemical Properties

Compound Class Key Substituent Melting Point (°C) Yield (%) Notable Properties Reference
Target Compound 4-Cl-Benzothiazole N/A N/A Hypothesized antioxidant activity
Quinoline-Piperazine (C3) 4-Cl-Phenylquinoline Solid (yellow) High High crystallinity
Urea-Hydrazine (11a) 3-Fluorophenylurea N/A 85.1 Enhanced polarity
Benzothiazole-Triazole (17) Triazole-CH₂Ph 188–190 78.3 Antioxidant (IC₅₀ < ascorbic acid)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s hydrazinecarbonyl group allows modular synthesis, akin to methods in , where hydrazine hydrate reacts with substituted benzoates .
  • Pharmacological Potential: Structural parallels to antioxidant benzothiazoles () and enzyme-targeting quinolines () suggest the compound could be optimized for therapeutic screening .

Notes

  • Synthesis Challenges : Hydrazine derivatives often require controlled conditions to avoid side reactions (e.g., over-condensation), as seen in .
  • Stability : Benzoate esters may hydrolyze under basic conditions, necessitating stability studies for pharmaceutical applications.
  • Data Gaps : Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, highlighting a need for future studies.

Biological Activity

Methyl 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14ClN3O3S
  • Molecular Weight : 357.81 g/mol

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds similar to this compound. For instance, derivatives of thiazole and hydrazone have shown promising results against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition Zone (mm)
Thiazole derivative AE. coli15
Thiazole derivative BS. aureus18
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal activity has been evaluated. Research indicates that thiazole derivatives can inhibit fungal growth, particularly against strains like Candida albicans.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Thiazole derivative AC. albicans32
Thiazole derivative BAspergillus niger64
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing hydrazone linkages have demonstrated cytotoxic effects against cancer cell lines.

Case Study : A study by Shekhar et al. (2021) reported that thiazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM. The mechanism of action was attributed to the induction of apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds similar to this have been shown to inhibit bacterial enzymes critical for cell wall synthesis.
  • Disruption of Membrane Integrity : Antifungal activity may result from the disruption of fungal cell membranes.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

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